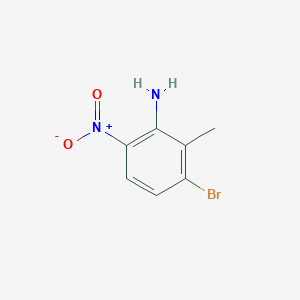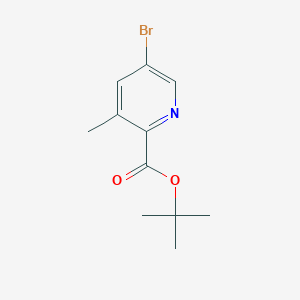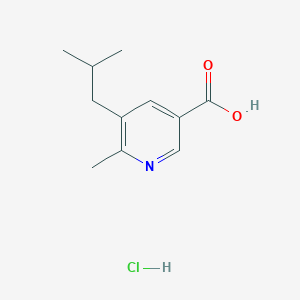
5-Isobutyl-6-methylnicotinic acid hydrochloride
Overview
Description
5-Isobutyl-6-methylnicotinic acid hydrochloride, also known as 5-IB6MNA, is a compound with a wide range of uses in the scientific research community. It is a derivative of nicotine and is commonly used in the synthesis of other compounds, as well as in various lab experiments.
Scientific Research Applications
Enzymatic Biotransformation
Research on the enzymatic biotransformation of pyridine carboxylic acids, including 6-methylnicotinate, has been explored. Ralstonia/Burkholderia sp. strain DSM 6920 demonstrated the ability to regioselectively hydroxylate 6-methylnicotinate. This study provides insights into microbial processes that could be harnessed for the preparation of hydroxylated heterocyclic carboxylic acid derivatives, potentially including 5-Isobutyl-6-methylnicotinic acid hydrochloride (Tinschert et al., 2000).
Solid-Liquid Equilibrium Behavior
The solid-liquid equilibrium behavior of related compounds like 6-Chloronicotinic acid has been studied. This research involves thermodynamic analysis and molecular dynamic simulation, which can be relevant to understanding the physical and chemical properties of 5-Isobutyl-6-methylnicotinic acid hydrochloride in various solvents (Guo et al., 2021).
Synthesis of Derivatives
Synthesis of novel compounds using substituted nicotinic acid, including 6-methylnicotinic acid, has been a focus of several studies. These studies explore the preparation of compounds with potential antiproliferative activity, which might be applicable to derivatives of 5-Isobutyl-6-methylnicotinic acid hydrochloride (Abdel‐Aziz et al., 2012).
Antibacterial Properties
The antibacterial properties of complexes involving 2-Hydroxy-6-methylnicotinic acid have been investigated. These studies could inform research on the antibacterial potential of 5-Isobutyl-6-methylnicotinic acid hydrochloride or its derivatives (Verma & Bhojak, 2018).
Electrocatalytic Synthesis
Research into the electrocatalytic synthesis of nicotinic acid derivatives has been conducted. For instance, the synthesis of 6-aminonicotinic acid from precursors like 2-amino-5-bromopyridine has been explored, which could relate to the synthesis pathways of 5-Isobutyl-6-methylnicotinic acid hydrochloride (Gennaro et al., 2004).
Organocatalysis
Studies on the use of isonicotinic acid as a dual and biological organocatalyst in the synthesis of pyranopyrazoles indicate a potential avenue for utilizing 5-Isobutyl-6-methylnicotinic acid hydrochloride in catalysis or as a reagent in organic synthesis (Zolfigol et al., 2013).
Radiolabelling
Research on 6-Hydrazinonicotinic acid (HYNIC) and its analogues, as bifunctional chelators for technetium, highlights their importance in radiolabelling and imaging. These findings could be relevant for the application of 5-Isobutyl-6-methylnicotinic acid hydrochloride in diagnostic imaging or therapy (Meszaros et al., 2011).
properties
IUPAC Name |
6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7(2)4-9-5-10(11(13)14)6-12-8(9)3;/h5-7H,4H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRITEJMVDFVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)CC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isobutyl-6-methylnicotinic acid hydrochloride | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


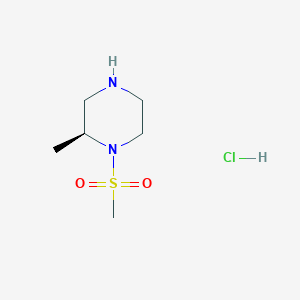
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B1376230.png)
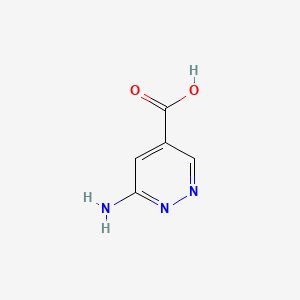
![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)

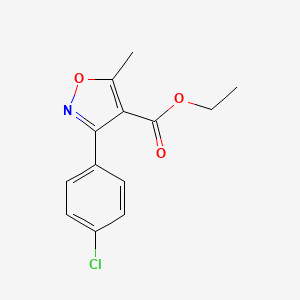
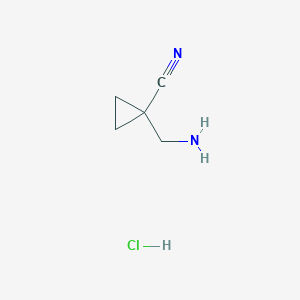
![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)
![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)
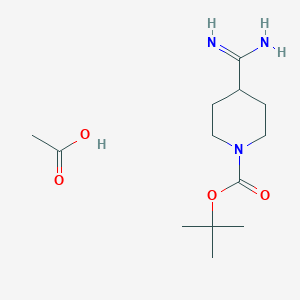
![2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1376242.png)
